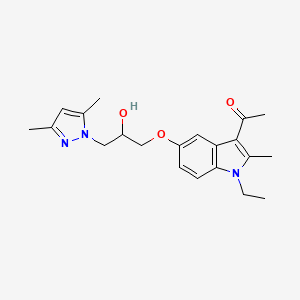
1-(5-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(5-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone is a complex organic molecule that incorporates both pyrazole and indole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The structure of the compound can be broken down into two primary components:
- Pyrazole Ring : The 3,5-dimethyl-1H-pyrazole moiety contributes to the compound's biological properties, particularly in antimicrobial and anti-inflammatory activities.
- Indole Framework : The indole system is often associated with neuropharmacological effects and has been widely studied for its role in drug development.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The incorporation of the pyrazole ring in this compound may enhance its activity against various bacterial strains. A study demonstrated that pyrazole derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Properties
The indole portion of the compound is linked to anti-inflammatory effects. Indoles have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that the compound may serve as a potential anti-inflammatory agent .
Antioxidant Activity
The presence of hydroxyl groups in the structure may confer antioxidant properties to the compound. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. Preliminary studies indicate that similar compounds exhibit strong radical scavenging activity .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : By interacting with specific enzymes related to inflammation and microbial metabolism.
- Receptor Modulation : Potential interaction with neurotransmitter receptors due to the indole structure could influence neurochemical pathways.
Study 1: Antimicrobial Efficacy
A study conducted on various pyrazole derivatives, including this compound, showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective inhibition at low concentrations .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| This Compound | 8 | P. aeruginosa |
Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| LPS | 300 | 350 |
| This Compound | 100 | 150 |
属性
IUPAC Name |
1-[5-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-6-23-15(4)21(16(5)25)19-10-18(7-8-20(19)23)27-12-17(26)11-24-14(3)9-13(2)22-24/h7-10,17,26H,6,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKLCBIMPYOYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3C(=CC(=N3)C)C)O)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














